Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the nitrofuran moiety in the structure imparts significant antimicrobial properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 5-nitrofurfural in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of various nitrofuran derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use as an antibiotic.
Medicine: Investigated for its potential use in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate involves the inhibition of bacterial enzymes that are essential for DNA replication and repair. The nitrofuran moiety interacts with the bacterial DNA, causing damage and preventing the bacteria from multiplying. This leads to the death of the bacterial cells and helps in controlling infections.
Comparison with Similar Compounds
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: Used for the treatment of bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
118795-25-8 |
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Molecular Formula |
C10H7ClN2O5 |
Molecular Weight |
270.62 g/mol |
IUPAC Name |
ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H7ClN2O5/c1-2-17-10(14)6(5-12)9(11)7-3-4-8(18-7)13(15)16/h3-4H,2H2,1H3 |
InChI Key |
JPRMONGMPBEAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(O1)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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